molecular formula C18H23N3O4S B2413784 2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097890-85-0

2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No. B2413784
CAS RN: 2097890-85-0
M. Wt: 377.46
InChI Key: MJURFLVKDPESLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine”, pyrimidines in general can be synthesized through various methods. For instance, one method involves the use of organolithium reagents . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones is another approach .

Scientific Research Applications

Pyrimidine Derivatives in Drug Design and Biological Activity

Pyrimidine derivatives are pivotal in the development of pharmaceuticals due to their versatile biological activities. For instance, pyrimidines play a crucial role in antifolate drug design for chemotherapy against malaria, showcasing their utility in targeting specific enzymes like dihydrofolate reductase (DHFR) essential for DNA synthesis in pathogens (Balasubramani, Muthiah, & Lynch, 2007). Additionally, the structural manipulation of pyrimidine rings has led to the synthesis of compounds with promising antibacterial and insecticidal properties, illustrating their broad-spectrum antimicrobial potential (Deohate & Palaspagar, 2020).

Chemical Synthesis and Material Science

The synthetic versatility of pyrimidine allows for the creation of novel compounds with unique properties. Research has explored the synthesis of polyimides derived from pyrimidine dianhydride and aromatic diamines, highlighting applications in material science due to their excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for electronic and aerospace industries (Wang, Li, Ma, Zhang, & Gong, 2006).

Electrochemistry and Organic Reactions

Pyrimidine and its derivatives have been extensively studied in electrochemical contexts, providing insights into their reduction mechanisms and potential applications in developing new electrochemical sensors, organic synthesis methodologies, and understanding biological redox processes (Wasa & Elving, 1982). These studies underscore the compound's utility in designing more efficient and selective synthetic routes and understanding its interaction with biological systems.

Future Directions

While the future directions for “2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine” are not specified, compounds with a pyrrolidine ring are of great interest in drug discovery due to their wide range of potential therapeutic applications .

properties

IUPAC Name

2,4-dimethyl-6-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-14-12-18(20-15(2)19-14)25-17-8-9-21(13-17)26(22,23)11-10-24-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJURFLVKDPESLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

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